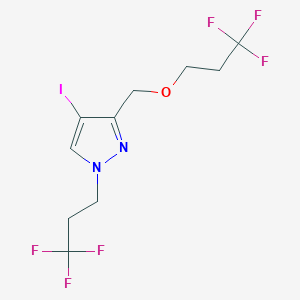

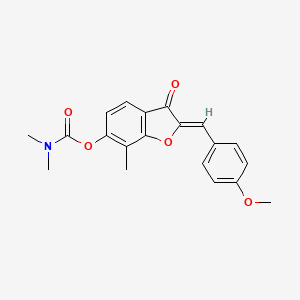

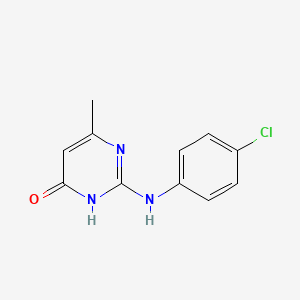

(Z)-2-(4-甲氧基苄叉基)-7-甲基-3-氧代-2,3-二氢苯并呋喃-6-基二甲基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to the specified chemical often involves multistep reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization processes. Gabriele et al. (2006) described a synthesis pathway for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the intricate steps involved in creating compounds with similar structural features through tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, demonstrating a significant degree of stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

Crystal structure and spectroscopic properties provide insights into the molecular configuration, including the presence of intramolecular hydrogen bonds and π–π stacking interactions that stabilize the molecular structure. Jiun-Wei Hu and Kew-Yu Chen (2015) elaborated on the synthesis and characterization of a structurally similar compound, highlighting the role of weak intramolecular C–H···O and C–H···N hydrogen bonds in the formation of stable molecular structures (Hu & Chen, 2015).

Chemical Reactions and Properties

The compound's reactivity and interaction with other chemicals have been explored through various studies. The compound's structure facilitates specific chemical reactions, including cycloreversions and interactions with nucleophilic reagents, leading to the formation of novel structures and potential applications in organic synthesis. The research by Czardybon et al. (2005) on cycloreversions exemplifies the compound's reactivity and the potential for generating new chemical entities (Czardybon, Warkentin, & Werstiuk, 2005).

科学研究应用

- 该化合物已在基于液晶的纳米胶体领域中得到研究。 具体来说,具有横向永久偶极矩的向列型4-甲氧基苄叉基-4'-丁基苯胺 (MBBA) 与 BaTiO3 纳米粒子一起进行了研究 。这些研究探讨了这类系统中预转变效应的优势。

- 研究人员已经研究了该化合物在纳米材料领域中的特性。 例如,涉及 MBBA 和 BaTiO3 纳米粒子的基于液晶的纳米胶体中的预转变效应的优势揭示了其在材料科学中的潜在应用 。

- 该化合物的固态行为已经过研究。发光剂(可能与该化合物相关)的发出可以因不同聚集态之间的转变而在三种颜色之间切换。 部分无定形固体表现出激发依赖性发射,这可能对光电应用有影响 。

- 已提出一种新方法,使用酸性介质中的阳极氧化来脱保护 N-对甲氧基苯胺。该过程以高产率生成胺,并且与多种可氧化官能团相容。 这种化学反应可能在有机合成和药物开发中找到应用 。

- Sigma-Aldrich 将该化合物提供给早期发现研究人员,作为一系列独特化学品的一部分。但是,此特定产品的分析数据不可用。 有兴趣探索其特性的研究人员应验证其身份和纯度 。

基于液晶的纳米胶体

材料科学与纳米材料

光致发光和聚集状态

通过阳极氧化进行胺脱保护

早期发现研究和独特化学品

属性

IUPAC Name |

[(2Z)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-12-16(26-20(23)21(2)3)10-9-15-18(22)17(25-19(12)15)11-13-5-7-14(24-4)8-6-13/h5-11H,1-4H3/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKFAZQYAZHUTP-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)

![4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2487261.png)

![2-Chloro-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]propanamide](/img/structure/B2487263.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2487264.png)

![2-Oxo-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2487266.png)